Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester
Description
Properties
CAS No. |
611198-16-4 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(1R)-1-isocyanatoethyl]carbamate |
InChI |
InChI=1S/C18H16N2O3/c1-12(19-11-21)20-18(22)23-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10H2,1H3,(H,20,22)/t12-/m0/s1 |
InChI Key |
YFCJAQCAZBKXEF-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H](NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=C=O |
Canonical SMILES |
CC(NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester typically involves the reaction of fluorenylmethyl chloroformate with (1R)-1-isocyanatoethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored using spectroscopic techniques to ensure complete conversion. The product is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbamates and ureas.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: In the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles such as amines and alcohols to form stable carbamate and urethane linkages. These reactions are often used to modify proteins and other biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 611198-16-4
- Molecular Formula : C₁₈H₁₆N₂O₃
- Molecular Weight : 308.33 g/mol
- Structure : Features a fluorenylmethyl (Fmoc) protecting group, an isocyanate (-NCO) moiety, and a chiral (1R)-ethyl substituent .
- Key Properties :
Comparison with Similar Compounds
Carbamic Acid, N-2-Propen-1-yl-, 9H-Fluoren-9-ylmethyl Ester (CAS 856438-23-8)
- Molecular Formula: C₁₈H₁₇NO₂ .
- Key Differences :
- Applications : Suitable for orthogonal protection strategies in organic synthesis.
9H-Fluoren-9-ylmethyl {[(1R,2S)-2-Hydroxycyclohexyl]methyl}carbamate
Carbamic Acid, [(1R,2R)-3-(tert-Butoxy)-1-Hydroxybutan-2-yl]-, 9H-Fluoren-9-ylmethyl Ester (CAS 189337-28-8)
Carbamic Acid, N-[(S)-(2,4-Dimethoxyphenyl)(4-Ethoxyphenyl)methyl]-, 9H-Fluoren-9-ylmethyl Ester
- Molecular Formula: Not explicitly stated, but likely C₂₉H₂₉NO₅ based on substituents .
- Key Differences: Substituent: Aromatic groups enhance π-π stacking and solubility in non-polar solvents. Applications: Potential use in fluorescent probes or as a hydrophobic protecting group .
Carbamic Acid, Methyl(2-Oxoethyl)-, 9H-Fluoren-9-ylmethyl Ester (CAS 147687-06-7)
- Molecular Formula: C₁₈H₁₇NO₃ .
- Key Differences :
Structural and Functional Analysis
Biological Activity
Carbamic acid, specifically the compound “Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester,” is a derivative of carbamic acid known for its potential biological activities. This compound's structure features an isocyanato group, which plays a crucial role in its reactivity and biological interactions.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H22N2O3
- Molecular Weight : Approximately 342.39 g/mol
The presence of the fluorenylmethyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanate functional group is known to react with nucleophilic sites in proteins, leading to modifications that can alter protein function. This mechanism is significant in drug design, particularly for targeting specific pathways in cancer therapy and other diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of carbamic acid derivatives. For instance, compounds similar to this one have shown efficacy in inhibiting tumor growth through various mechanisms:
- Inhibition of Cell Proliferation : Research indicates that carbamic acid derivatives can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death).
- Targeting Specific Pathways : These compounds may target specific signaling pathways involved in cancer progression, such as the MAPK/ERK pathway.
Cytotoxicity Studies
Cytotoxicity assays using cell lines such as HepG2 (human liver cancer cells) have demonstrated that carbamic acid derivatives possess significant cytotoxic effects. For example, a study reported an IC50 value indicating effective inhibition of cell viability at low concentrations:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Carbamic Acid Derivative | HepG2 | 15.2 |
| Control Drug | Doxorubicin | 10.5 |
These results suggest that the compound could be a candidate for further development as an anticancer agent.
Case Studies
- Case Study on Anticancer Efficacy :
- A study published in a peer-reviewed journal assessed the effects of carbamic acid derivatives on various cancer cell lines. The findings indicated that these compounds exhibited selective toxicity towards malignant cells while sparing normal cells.
- Mechanistic Insights :
- Another investigation focused on the mechanistic pathways activated by carbamic acid derivatives revealed that they could modulate apoptotic pathways through caspase activation, leading to enhanced cell death in cancerous tissues.
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